molecular formula C20H22ClN3O B2792478 N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide CAS No. 401636-59-7

N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide

Cat. No. B2792478
CAS RN: 401636-59-7
M. Wt: 355.87
InChI Key: MJJSXOJHTIYOCJ-QPJJXVBHSA-N
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Description

N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide, also known as N-4-chlorophenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide, is a synthetic compound used in scientific research. It is an analog of the neurotransmitter dopamine, a chemical messenger that plays an important role in the brain’s reward system. It has been studied for its potential to modulate the dopamine system, as well as its effects on behavior and memory.

Scientific Research Applications

N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamideenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide has been studied for its potential to modulate the dopamine system, as well as its effects on behavior and memory. It has been used in animal studies to investigate the effects of dopamine receptor agonists and antagonists on behavior, as well as to investigate the effects of drugs on the central nervous system. It has also been used to study the effects of dopamine on learning and memory.

Mechanism of Action

N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamideenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide is believed to act as an agonist at the dopamine D2 receptor, which is involved in the regulation of reward-related behavior. It is believed to act as a partial agonist, meaning that it is able to partially activate the receptor, but not to the same extent as a full agonist.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamideenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide has been studied for its effects on behavior and memory in animal studies. It has been shown to increase locomotor activity, as well as to enhance memory formation and retrieval. It has also been shown to increase dopamine levels in the brain, suggesting that it may be useful in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamideenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively selective for the dopamine D2 receptor, making it useful for studying the effects of dopamine receptor agonists and antagonists. However, there are some limitations to its use in laboratory experiments. It has a short half-life, meaning that it must be administered frequently to maintain its effects. It also has a relatively low affinity for the dopamine D2 receptor, making it less useful for studying the effects of full agonists.

Future Directions

Future research on N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamideenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide could focus on its potential therapeutic applications. This could include investigating its effects on the dopamine system in humans, as well as the potential for it to be used as a treatment for certain neurological disorders. It could also be studied for its potential to modulate other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, further research could be done to develop more selective and stable analogs of this compound, as well as to develop more effective delivery systems for its administration.

Synthesis Methods

N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamideenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide can be synthesized via a series of steps starting with the reaction of 4-chlorobenzonitrile and 3-phenylprop-2-en-1-ol. This reaction is followed by a condensation reaction with piperazine-1-carboxylic acid and a final deprotection reaction with hydrochloric acid.

properties

IUPAC Name

N-(4-chlorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O/c21-18-8-10-19(11-9-18)22-20(25)24-15-13-23(14-16-24)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H,22,25)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJSXOJHTIYOCJ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide

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